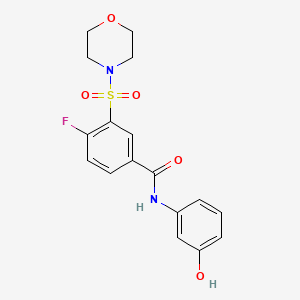![molecular formula C18H28N2O10 B5133394 2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is commonly referred to as PDP, and it is a type of bis-tetrahydro-pyran derivative. PDP has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of PDP is not fully understood, but it is believed to be due to its ability to chelate metal ions and form stable complexes with various molecules. PDP has been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
PDP has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties, metal chelation, and drug delivery. PDP has also been found to exhibit antibacterial and antifungal properties, making it a potential therapeutic agent for various infectious diseases.
実験室実験の利点と制限
The advantages of using PDP in lab experiments include its ability to form stable complexes with various molecules, its antioxidant and anti-inflammatory properties, and its potential use as a drug delivery system. The limitations of using PDP in lab experiments include its relatively high cost and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the study of PDP, including its potential use as a therapeutic agent for various diseases, its use as a biosensor, and its use in catalysis and other chemical reactions. Further research is needed to fully understand the mechanism of action of PDP and its potential applications in various scientific fields.
合成法
The synthesis of PDP involves the reaction of 2,2'-diaminobenzidine with 6-deoxy-6-formyl-1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in the presence of acetic acid. The resulting product is then treated with sodium borohydride to form PDP. This method has been found to produce high yields of PDP and is relatively simple compared to other methods.
科学的研究の応用
PDP has been extensively studied for its potential applications in various scientific fields. In medicine, PDP has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. PDP has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In biology, PDP has been used as a chelating agent for metal ions, making it useful in various biochemical assays. PDP has also been studied for its potential use as a biosensor due to its ability to bind to various analytes and produce a measurable signal.
In chemistry, PDP has been used as a ligand for various metal complexes, making it useful in catalysis and other chemical reactions. PDP has also been used as a reducing agent in various organic reactions.
特性
IUPAC Name |
2-(hydroxymethyl)-6-[2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]anilino]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O10/c21-5-9-11(23)13(25)15(27)17(29-9)19-7-3-1-2-4-8(7)20-18-16(28)14(26)12(24)10(6-22)30-18/h1-4,9-28H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPKBFUVQJULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)NC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)


![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)